2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS No.: 536717-24-5
Cat. No.: VC4533025
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536717-24-5 |
|---|---|
| Molecular Formula | C20H18N4O3S |
| Molecular Weight | 394.45 |
| IUPAC Name | 2-butan-2-ylsulfanyl-3-(4-nitrophenyl)-5H-pyrimido[5,4-b]indol-4-one |
| Standard InChI | InChI=1S/C20H18N4O3S/c1-3-12(2)28-20-22-17-15-6-4-5-7-16(15)21-18(17)19(25)23(20)13-8-10-14(11-9-13)24(26)27/h4-12,21H,3H2,1-2H3 |
| Standard InChI Key | CHVPXKHXEOFLNC-UHFFFAOYSA-N |
| SMILES | CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C42 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one reflects its fused heterocyclic architecture. The pyrimido[5,4-b]indole core consists of a pyrimidine ring fused to an indole system at positions 5 and 4, respectively. Substituents include:
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A sec-butylthio (-S-CH(CH2CH3)2) group at position 2, contributing hydrophobic character.
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A 4-nitrophenyl (-C6H4-NO2) moiety at position 3, introducing electron-withdrawing effects and potential redox activity .
The molecular formula is C23H21N5O3S, with a calculated molecular weight of 471.51 g/mol.
Stereoelectronic Properties
The 4-nitrophenyl group imposes significant electron-withdrawing effects, polarizing the adjacent pyrimidine ring and enhancing electrophilicity at reactive sites. The sec-butylthio substituent introduces steric bulk, which may influence conformational flexibility and intermolecular interactions. Comparative analysis with the analog 3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one (PubChem CID 2156160) suggests that replacing the methoxyphenyl with a 4-nitrophenyl group increases polarity, while the sec-butyl chain enhances lipophilicity relative to a nitrobenzylthio group .
Synthesis and Reactivity
Proposed Synthetic Routes
While no direct synthesis of this compound has been reported, plausible pathways can be extrapolated from related pyrimidoindole syntheses:
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Core Construction:
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Functionalization:
Reactivity Profile
Key reactive sites include:
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Pyrimidine C2: Susceptible to nucleophilic attack due to electron deficiency from the nitro group.
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Indole NH: Potential for hydrogen bonding or deprotonation under basic conditions.
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Nitro Group: Reducible to an amine under catalytic hydrogenation, enabling further derivatization .
Physicochemical and Computational Properties
Predicted Physicochemical Parameters
The high XLogP3 value indicates significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility.
Spectroscopic Characteristics
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IR Spectroscopy: Expected stretches include ν(N-H) ~3400 cm⁻¹ (indole), ν(C=O) ~1680 cm⁻¹ (pyrimidinone), and ν(NO2) ~1520/1350 cm⁻¹.
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NMR: ¹H NMR would show aromatic protons in the δ 7.5–8.5 ppm range (nitrophenyl), sec-butyl CH3 at δ 0.8–1.5 ppm, and the indole NH near δ 10.5 ppm .
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective methods to install the sec-butylthio group without side reactions.
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ADMET Profiling: Assess metabolic stability, cytotoxicity, and bioavailability in vitro.
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Target Identification: Screen against kinase libraries or microbial panels to identify lead candidates.
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